Fludioxonil

描述

What is Fludioxonil?

This compound is a synthetic phenylpyrrole fungicide[“][“]. It plays a crucial role in biochemical reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) involved in osmotic signal transduction[“]. It interacts with the group III two-component hybrid histidine kinase MoHik1p in the filamentous fungus Magnaporthe oryzae[“].

In terms of cellular effects, this compound disrupts cell integrity, changes cell morphology, and induces apoptosis[“]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[“].

The molecular mechanism of this compound involves blocking the protein kinase involved in glycerol biosynthesis[“]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[“].

Structure

3D Structure

属性

IUPAC Name |

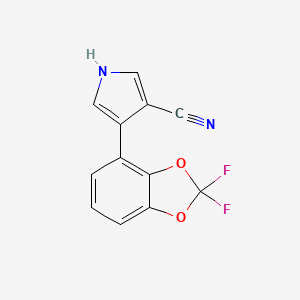

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOIMFVNIBMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032398 | |

| Record name | Fludioxonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale to colorless solid; [ACGIH] | |

| Record name | Fludioxonil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C) | |

| Record name | Fludioxonil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54 at 20 °C | |

| Record name | Fludioxonil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.93X10-9 mm Hg at 25 °C | |

| Record name | Fludioxonil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Yellow-ish crystals | |

CAS No. |

131341-86-1 | |

| Record name | Fludioxonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131341-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludioxonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131341861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludioxonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDIOXONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENS9J0YM16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fludioxonil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

199.8 °C | |

| Record name | Fludioxonil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Fludioxonil: Pathways and Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil, a synthetic phenylpyrrole fungicide, is a cornerstone in crop protection, valued for its broad-spectrum activity and unique mode of action.[1] A structural analog of the natural antifungal compound pyrrolnitrin, this compound effectively controls a range of fungal pathogens by inhibiting the transport-associated phosphorylation of glucose, which disrupts mycelial growth.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, including key intermediates, detailed experimental protocols, and quantitative data. An alternative synthesis route for a crucial intermediate is also discussed.

Primary Synthesis Pathway: A Two-Step Approach

The commercial synthesis of this compound is predominantly a two-step process commencing with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.[2] This pathway involves a Knoevenagel condensation followed by a cyclization reaction with p-toluenesulfonylmethyl isocyanide (TosMIC).[2]

Step 1: Knoevenagel Condensation

The initial step is a Knoevenagel condensation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde with methyl cyanoacetate. This reaction is typically catalyzed by a base, such as triethylamine, in a protic solvent like methanol.[2] The product of this condensation is the key intermediate, an α,β-unsaturated nitrile.[2]

Step 2: Cyclization with TosMIC

The second step involves the reaction of the α,β-unsaturated nitrile intermediate with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.[2] A common base used for this step is potassium hydroxide in methanol, and the reaction is typically carried out at low temperatures to form the final this compound core structure.[2]

A one-pot variation of this two-step process has been reported, where the Knoevenagel condensation is followed by the addition of TosMIC and a base in the same reaction vessel, leading to a high overall yield.

Quantitative Data for the Primary Synthesis Pathway

The following table summarizes the quantitative data for the one-pot, two-step synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Intermediate/Product | Purity (%) | Yield (%) |

| 1 | 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (5g, 99% purity) | Methyl cyanoacetate (2.66g, 99% purity) | Triethylamine | Methanol (23g) | Room Temperature | 7 | α,β-unsaturated nitrile intermediate | 98 | - |

| 2 | α,β-unsaturated nitrile intermediate | p-Toluenesulfonylmethyl isocyanide (TosMIC) (5.3g, 98% purity) | Potassium hydroxide (21 wt% in methanol) | Methanol | 0-10 | 3 | This compound | 99.24 | 91.2 (overall) |

Experimental Protocol for the Primary Synthesis Pathway

This protocol details the one-pot synthesis of this compound.

Materials:

-

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (99% purity)

-

Methyl cyanoacetate (99% purity)

-

Triethylamine

-

Methanol

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (98% purity)

-

Potassium hydroxide methanol solution (21 wt%)

-

Dilute hydrochloric acid (5 wt%)

-

Water

Procedure:

-

To a reaction flask, add 5g of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a catalytic amount of triethylamine, and 23g of methanol. The initial pH should be approximately 9.5.

-

At room temperature, add 2.66g of methyl cyanoacetate dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by sampling. The normalized content of the main intermediate product should reach 98%.

-

Cool the reaction mixture to 0-5°C.

-

Add 5.3g of TosMIC to the cooled mixture.

-

Maintain the temperature at 0-10°C and add 15.2g of 21 wt% potassium hydroxide methanol solution dropwise over 1 hour.

-

Keep the reaction mixture at this temperature for 2 hours, monitoring for completion.

-

Upon completion, adjust the pH to 8.5 by adding 5 wt% dilute hydrochloric acid.

-

Add water to precipitate the product and filter the solid.

-

Dry the filter cake to obtain this compound.

The final product should have a purity of 99.24% with a total two-step yield of 91.2%.[3]

Alternative Synthesis of a Key Intermediate via Wittig Reaction

An alternative route to synthesize the intermediate (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile involves a Wittig reaction. This method provides an alternative to the Knoevenagel condensation.

Experimental Protocol for the Wittig Reaction

This protocol describes the synthesis of the α,β-unsaturated nitrile intermediate using a Wittig reagent.

Step 1: Preparation of the Wittig Reagent (Bromoacetonitrile Triphenylphosphonium Salt)

-

Dissolve 10g of bromoacetonitrile in 300 ml of toluene.

-

Add 21.8g of triphenylphosphine.

-

Reflux the mixture for 4 hours.

-

Filter the white precipitate to obtain 30.5g of bromoacetonitrile triphenylphosphonium salt.[4]

Step 2: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

-

Dissolve 15.8g of 2,2-difluoro-1,3-benzodioxole in 200ml of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -75°C.

-

Slowly add a cyclohexane solution containing 6.4g of n-butyllithium.

-

After 1 hour, slowly add 7.31g of N,N-dimethylformamide (DMF).

-

After 30 minutes, slowly warm the reaction to room temperature.

-

After another 30 minutes, quench the reaction with a 2mol/L hydrochloric acid solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain 16.5g of 4-formyl-2,2-difluoro-1,3-benzodioxole.[4]

Step 3: Wittig Reaction

-

At room temperature, dissolve 10g of 4-formyl-2,2-difluoro-1,3-benzodioxole and 20.5g of bromoacetonitrile triphenylphosphonium salt in 500ml of dichloromethane.

-

Add 2 ml of a 10% sodium hydroxide solution dropwise.

-

Allow the reaction to proceed overnight at room temperature.

-

Wash the reaction mixture with 200 ml of water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Purify the product by precipitation to obtain 6.5g of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile with a purity of 98.12%.[4]

Synthesis Pathway Diagrams

Caption: Primary synthesis pathway of this compound.

Caption: Alternative synthesis of a key intermediate via Wittig reaction.

Conclusion

The synthesis of this compound is a well-established process, with the two-step pathway from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde being the most commercially viable. This guide has provided a detailed overview of this primary route, including quantifiable data and a comprehensive experimental protocol that highlights its efficiency and high yield. Furthermore, the exploration of an alternative synthesis for a key intermediate via a Wittig reaction offers valuable insights into other potential synthetic strategies. This information serves as a critical resource for researchers and professionals in the fields of agrochemical synthesis and drug development, enabling a deeper understanding of the manufacturing process of this important fungicide.

References

Fludioxonil's Inhibition of Mycelial Growth: A Technical Guide to its Molecular Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil, a phenylpyrrole fungicide, is a cornerstone in the management of a broad spectrum of fungal pathogens. Its efficacy stems from a unique mode of action that disrupts the fundamental cellular processes of fungi, leading to the potent inhibition of mycelial growth. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with the High Osmolarity Glycerol (HOG) signaling pathway. Detailed experimental protocols, quantitative data summaries, and visual representations of the involved pathways are presented to offer a comprehensive resource for researchers in mycology, plant pathology, and antifungal drug development.

Introduction

Introduced by Ciba-Geigy (now Syngenta) in 1993, this compound is a non-systemic fungicide with broad-spectrum activity against numerous fungal species, including those from the genera Botrytis, Fusarium, Rhizoctonia, and Aspergillus.[1][2] It is a synthetic analog of the natural antifungal compound pyrrolnitrin.[1] The primary fungicidal effect of this compound is the inhibition of mycelial growth, which it achieves by interfering with crucial signal transduction pathways within the fungal cell.[1][3][4] This guide delves into the core of this mechanism, providing a technical overview for advanced scientific audiences.

The Core Mechanism: Hyperactivation of the HOG Pathway

The primary target of this compound is the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi that is crucial for adaptation to osmotic stress.[2][5][6][7] this compound's interaction with this pathway leads to its inappropriate and lethal activation.

Targeting the Group III Hybrid Histidine Kinase

This compound's mode of action is initiated by its interaction with a fungal-specific group III hybrid histidine kinase (HHK).[2][8][9] This sensor kinase is a key upstream regulator of the HOG pathway.[2][9] In the absence of osmotic stress, the HHK autophosphorylates and initiates a phosphorelay that ultimately keeps the HOG pathway inactive.[6][8]

This compound is believed to induce a conformational change in the HHK, converting it from a kinase into a phosphatase.[8] This leads to the dephosphorylation of its downstream target, the phosphotransfer protein Ypd1.[8] The dephosphorylation of Ypd1 results in the constitutive activation of the HOG pathway, even in the absence of an osmotic stimulus.[8]

dot

Caption: this compound's interaction with the HOG signaling pathway.

Downstream Consequences of HOG Pathway Hyperactivation

The constitutive activation of the HOG pathway triggers a cascade of downstream events that are detrimental to the fungal cell:

-

Glycerol Over-accumulation: The HOG pathway's primary role is to stimulate the production of glycerol, an osmolyte that helps the cell retain water under high osmotic stress.[3][6] this compound-induced hyperactivation of the pathway leads to the uncontrolled synthesis and accumulation of intracellular glycerol.[3][10][11]

-

Cell Swelling and Lysis: The excessive intracellular glycerol concentration creates a severe osmotic imbalance, causing the fungal hyphae to take up excess water, swell, and ultimately burst, leading to cell death.[7]

-

Disruption of Other Cellular Processes: The HOG pathway is involved in various other cellular processes, including cell wall integrity and oxidative stress response.[7] Its hyperactivation by this compound can lead to pleiotropic effects, further compromising fungal viability.

Quantitative Data on this compound Activity

The efficacy of this compound varies between fungal species and even between different isolates of the same species. This is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the fungicide required to inhibit 50% of mycelial growth.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Fusarium pseudograminearum (wild-type) | EC₅₀ | 0.003 - 0.110 | [12] |

| Botrytis cinerea (sensitive isolates) | EC₅₀ | 0.009 - 0.089 | [13] |

| Botrytis cinerea (highly resistant isolates) | EC₅₀ | 0.95 - 10.44 | [13] |

| Aspergillus flavus | EC₅₀ | 0.06 - 0.11 | [14] |

| Didymella bryoniae | EC₅₀ | 0.099 (mean) | [15] |

| Penicillium digitatum (moderately resistant) | EC₅₀ | ~1 | [16] |

| Scenedesmus rubescens (microalgae) | IC₅₀ (24h) | 0.08 | [17] |

| Dunaliella tertiolecta (microalgae) | IC₅₀ (24h) | 0.08 | [17] |

Experimental Protocols

In Vitro Fungicide Sensitivity Assay

This protocol is used to determine the EC₅₀ value of this compound against a specific fungal isolate.

Materials:

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide - DMSO)

-

Sterile petri dishes (90 mm)

-

Fungal culture (actively growing on PDA)

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a series of PDA plates amended with different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The this compound stock solution should be added to the molten PDA after autoclaving and cooling to approximately 50-60°C. A control plate with DMSO alone should also be prepared.

-

Take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.

-

The EC₅₀ value is determined by plotting the percentage of inhibition against the log-transformed this compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for an in vitro fungicide sensitivity assay.

Quantification of Intracellular Glycerol

This protocol outlines a method to measure the intracellular glycerol content in fungal mycelium after exposure to this compound.

Materials:

-

Fungal liquid culture (e.g., in Potato Dextrose Broth - PDB)

-

This compound solution

-

Glycerol assay kit (e.g., colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

-

Microcentrifuge

-

Glass beads or sonicator for cell lysis

Procedure:

-

Grow the fungus in liquid culture to the desired growth phase (e.g., exponential phase).

-

Expose the fungal culture to a specific concentration of this compound for a defined period (e.g., 6 hours). A control culture without this compound should be run in parallel.

-

Harvest the mycelium by filtration or centrifugation.

-

Wash the mycelium with a suitable buffer to remove extracellular medium.

-

Lyse the fungal cells to release the intracellular contents. This can be achieved by mechanical disruption with glass beads or by sonication.

-

Centrifuge the lysate to pellet the cell debris.

-

The supernatant, containing the intracellular glycerol, is then used for quantification.

-

Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Normalize the glycerol concentration to the total protein concentration of the extract to account for differences in biomass.

Mechanisms of Resistance

Resistance to this compound in fungal populations is a growing concern. The primary mechanism of resistance involves point mutations in the gene encoding the group III hybrid histidine kinase (Os-1 or its orthologs).[5][13] These mutations can alter the structure of the HHK, preventing this compound from binding or inducing the conformational change necessary for pathway hyperactivation.[9]

Conclusion

This compound's potent antifungal activity is a direct consequence of its ability to hijack the fungal HOG signaling pathway. By targeting the group III hybrid histidine kinase and converting it into a phosphatase, this compound triggers a lethal cascade of events, culminating in glycerol over-accumulation and cell lysis. This detailed understanding of its mode of action is crucial for the continued effective use of this important fungicide and for the development of novel antifungal strategies that may target similar pathways. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working to further unravel the complexities of fungal signaling and to combat the threat of antifungal resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Understanding the Mechanism of Action of this compound in Inhibiting Fungal Growth [agrogreat.com]

- 4. News - The role and use of this compound [acetamiprid.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Impacts of this compound resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Potential Mechanisms of this compound Resistance in Fusarium oxysporum f. sp. melonis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Drk1, a Fungal Group III Hybrid Histidine Kinase, To Dephosphorylate Its Downstream Target, Ypd1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of Potential Toxic Effects of Fungicide this compound on Human Cells and Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Fludioxonil Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the fungicide fludioxonil in soil and water environments. The information presented herein is intended to support research, environmental risk assessment, and the development of new agrochemicals. This document details the primary degradation pathways, identifies the major degradation products, and presents quantitative data and experimental methodologies from key studies.

Introduction

This compound, a phenylpyrrole fungicide, is widely used in agriculture to control a broad spectrum of fungal pathogens.[1] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall safety and risk assessment. Understanding the transformation of this compound and the formation of its degradation products is essential for predicting its persistence, mobility, and potential impact on non-target organisms.

Degradation Pathways

This compound degrades in the environment through several key pathways, including photodegradation in water and microbial degradation in soil. The molecule is generally stable to hydrolysis under normal environmental conditions.

Photodegradation in Water

In aqueous environments, this compound is susceptible to photodegradation, a process driven by sunlight. This degradation can occur through two primary mechanisms:

-

Direct Photolysis: this compound can directly absorb light energy, leading to its chemical transformation.

-

Indirect Photolysis: This process involves photosensitizers, such as dissolved organic matter, which absorb light and produce reactive oxygen species like singlet oxygen and hydroxyl radicals. These reactive species then react with and degrade this compound.

The pyrrole ring of the this compound molecule is a primary site of oxidative degradation during these processes.[2]

Microbial Degradation in Soil

In the soil, the primary mechanism of this compound degradation is through the action of microorganisms. Various soil bacteria and fungi can utilize this compound as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The rate and extent of microbial degradation are influenced by several factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[3]

The following diagram illustrates the major degradation pathways of this compound in soil and water.

Degradation Products

Several degradation products of this compound have been identified in soil and water. The following table summarizes the key metabolites and their chemical structures.

| Degradation Product ID | Chemical Name | Chemical Structure | Formation Environment |

| CGA 192155 | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | O=C(O)c1cccc2c1OC(F)(F)O2 | Soil |

| CGA 344623 | 2-cyano-3-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-succinamic acid | NC(=O)C(C#N)C(C(=O)O)c1cccc2c1OC(F)(F)O2 | Water (Photolysis) |

| CGA 339833 | 3-carbamoyl-2-cyano-3-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-oxirane-2-carboxylic acid | O=C(O)C1(C#N)OC1(C(=O)N)c2cccc3c2OC(F)(F)O3 | Water (Photolysis) |

| CGA 308565 | 4-(2,2-difluoro-benzo[2][4]dioxol-4-yl)-5-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | N#Cc1c(O)[nH]c(=O)c1c2cccc3c2OC(F)(F)O3 | Water (Photolysis) |

| CGA 265378 | 4-(2,2-difluorobenzo[d][2][4]dioxol-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | N#Cc1c(=O)[nH]c(=O)c1c2cccc3c2OC(F)(F)O3 | Soil |

| Photoproduct | 2-(2,2-difluorobenzo[d][2][4]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile | O=C(C=N=O)C(C#N)c1cccc2c1OC(F)(F)O2 | Water (Photolysis) |

Quantitative Data on Degradation

The persistence of this compound in the environment is often expressed as its half-life (DT50), which is the time it takes for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on this compound degradation in soil and water.

Table 1: this compound Degradation Half-Life in Soil

| Soil Type | Temperature (°C) | pH | Half-Life (days) | Reference |

| Not Specified | 20 | Not Specified | 234 | [2] |

| Alkaline | Not Specified | 8.2 | >60 | [3] |

Table 2: this compound Degradation Half-Life in Water (Photolysis)

| pH | Light Source | Half-Life (days) | Reference |

| 7 | Xenon Arc Lamp | 9-10 |

Experimental Protocols

This section outlines the general methodologies employed in studies investigating the degradation of this compound.

Soil Degradation Studies

A common experimental workflow for assessing this compound degradation in soil is depicted below.

Typical Protocol:

-

Soil Preparation: Soil samples are collected from relevant agricultural fields. The soil is typically sieved to ensure homogeneity and characterized for properties such as pH, organic matter content, texture, and microbial biomass.[3]

-

This compound Application: A stock solution of this compound in a suitable solvent is prepared and applied to the soil samples to achieve a desired concentration. The solvent is allowed to evaporate.

-

Incubation: The treated soil samples are incubated under controlled laboratory conditions. Temperature, moisture content, and light (or dark) conditions are maintained to simulate specific environmental scenarios.[3]

-

Sampling: Sub-samples of the soil are collected at various time intervals throughout the incubation period.

-

Extraction: this compound and its degradation products are extracted from the soil samples. A common and efficient extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which typically involves extraction with acetonitrile followed by a partitioning step with salts.[5]

-

Analysis: The extracts are analyzed to identify and quantify this compound and its degradation products. The most common analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.[5][6]

-

Data Analysis: The concentration of this compound and its degradation products over time is used to determine the degradation kinetics and calculate the half-life of the parent compound and the formation and decline of the metabolites.

Water Photolysis Studies

The experimental setup for studying the photodegradation of this compound in water typically involves the following steps.

Typical Protocol:

-

Solution Preparation: A solution of this compound is prepared in purified water, often buffered to a specific pH to control for hydrolysis.[7]

-

Irradiation: The solution is placed in a photoreactor and irradiated with a light source that simulates natural sunlight, such as a xenon arc lamp. The intensity of the light is measured to allow for the calculation of the quantum yield.[8]

-

Sampling: Aliquots of the solution are taken at different time points during the irradiation.

-

Analysis: The concentration of this compound and its photoproducts in the samples is determined using analytical techniques like HPLC with UV detection or LC-MS/MS.

-

Product Identification: High-resolution mass spectrometry is often used to elucidate the structures of the unknown photoproducts.[8]

-

Data Analysis: The data is used to calculate the photodegradation rate constant, half-life, and the quantum yield of the reaction.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by environmental factors. In water, photodegradation is the primary pathway, leading to the formation of several photoproducts through both direct and indirect mechanisms. In soil, microbial degradation is the key driver of transformation, resulting in the formation of various soil metabolites. The persistence of this compound, as indicated by its half-life, varies depending on the specific environmental conditions. A thorough understanding of these degradation processes is crucial for assessing the environmental impact of this widely used fungicide. Further research is needed to fully characterize all degradation products and their potential toxicological significance.

References

- 1. apps.who.int [apps.who.int]

- 2. This compound (Ref: CGA 173506) [sitem.herts.ac.uk]

- 3. Residual Dynamics of Chlorantraniliprole and this compound in Soil and Their Effects on the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of this compound in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural elucidation and estimation of the acute toxicity of the major UV-visible photoproduct of this compound - detection in both skin and flesh samples of grape - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Persistence of Fludioxonil

For Researchers, Scientists, and Drug Development Professionals

Fludioxonil is a broad-spectrum, non-systemic fungicide belonging to the phenylpyrrole class of chemicals.[1] It is a synthetic analog of the natural antimicrobial compound pyrrolnitrin.[1] Widely used in agriculture for pre- and post-harvest applications, it controls a range of fungal pathogens on fruits, vegetables, cereals, and ornamental plants.[1][2] Its primary mode of action involves the inhibition of transport-associated phosphorylation of glucose, which disrupts mycelial growth.[1][3] Recent studies also indicate it interferes with osmotic stress response pathways, inhibits glycerol synthesis, and disrupts reactive oxygen species (ROS) homeostasis in fungi.[4] Given its widespread use, understanding the environmental fate, persistence, and potential ecotoxicological effects of this compound is critical for environmental risk assessment and regulatory compliance.[5][6]

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. This compound is characterized by low aqueous solubility and low volatility.[2] It has a high octanol-water partition coefficient (log Pow), indicating its lipophilic nature and potential for sorption to organic matter.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆F₂N₂O₂ | [1] |

| Molecular Mass | 248.2 g/mol | [7] |

| Melting Point | 199.8°C | [7] |

| Vapour Pressure | 3.9 x 10⁻⁷ Pa at 25°C | [7] |

| Water Solubility | 1.8 mg/L at 25°C (pH 4-10) | [7] |

| Log Pₒw (Octanol-Water Partition Coefficient) | 4.12 at 25°C | [7] |

Environmental Fate and Persistence

This compound's persistence varies across different environmental compartments, influenced by factors such as sunlight, soil type, and microbial activity.

Degradation Processes

1. Hydrolysis: this compound is stable to hydrolysis in aqueous environments at environmentally relevant pH levels (pH 5, 7, and 9).[7][8]

2. Photodegradation: Photolysis is a significant route of dissipation for this compound, particularly in water and on soil surfaces.[8] Ultraviolet (UV)-visible irradiation leads to the formation of a major photoproduct, identified as 2-(2,2-difluorobenzo[d][2][8]dioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile.[9] This photoproduct has been shown to be more toxic to Vibrio fischeri bacteria than the parent compound.[9]

3. Biodegradation: Microbial degradation is a slower process. In laboratory soil incubations under aerobic conditions, this compound exhibits high to very high persistence.[10] It is considered essentially stable under anaerobic soil conditions and in aerobic aquatic environments.[8][10] However, specific bacterial isolates have demonstrated the ability to degrade this compound, often through co-metabolism with other carbon sources like amino acids.[3]

Table 1: Degradation Half-life of this compound

| Compartment | Degradation Process | Half-life (t₁/₂) | Persistence Class | Reference |

| Water | Aqueous Photolysis | 1 - 8.7 days | Non-persistent | [8] |

| Hydrolysis | Stable | Persistent | [8] | |

| Aerobic Aquatic Metabolism | 473 - 718 days | Very Persistent | [8] | |

| Soil | Soil Photolysis | 1.6 - 9.7 days | Non-persistent | [8] |

| Laboratory Aerobic Metabolism | 143 - 365 days | Persistent | [8] | |

| Terrestrial Field Dissipation | 87 - 228 days | Moderately Persistent to Persistent | [8] | |

| Anaerobic Metabolism | Stable | Very Persistent | [10] |

Mobility in Soil and Water

This compound's mobility in soil is limited due to its strong adsorption to soil organic carbon.[8] Its organic-carbon normalized soil partition coefficients (Koc) range from 991 to 2440 L/kg, classifying it as slightly to moderately mobile.[8] This suggests a low potential for leaching into groundwater.[8] However, its degradates, such as CGA-192155 and CGA-339833, are highly mobile.[8] The presence of adjuvants in commercial formulations can also influence sorption dynamics, potentially increasing its solubility and mobility. Despite its low mobility, this compound can reach surface waters through spray drift or runoff of sediment-bound residues.

Table 2: Soil Sorption and Mobility of this compound and its Metabolites

| Compound | Koc (L/kg) | Mobility Classification | Reference |

| This compound | 991 - 2,440 | Slightly to Moderately Mobile | [8] |

| Metabolite CGA-192155 | 12 - 42 | Highly Mobile | [8] |

| Metabolite CGA-339833 | 1.7 - 7.1 | Very Highly Mobile | [8] |

Bioaccumulation and Bioconcentration

Based on its bioconcentration factors (BCF) in fish, which range from 311 to 430, this compound is not considered to be bioaccumulative according to EPA criteria.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: CGA 173506) [sitem.herts.ac.uk]

- 3. minotaurproject.gr [minotaurproject.gr]

- 4. Understanding the Mechanism of Action of this compound in Inhibiting Fungal Growth [agrogreat.com]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. Assessment of Potential Toxic Effects of Fungicide this compound on Human Cells and Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Structural elucidation and estimation of the acute toxicity of the major UV-visible photoproduct of this compound - detection in both skin and flesh samples of grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

Fludioxonil Toxicity Profile in Non-Target Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely utilized in agriculture for seed and post-harvest treatment to control a variety of fungal pathogens.[1][2] Its persistence in soil and potential for runoff into aquatic ecosystems necessitates a thorough understanding of its toxicological impact on non-target organisms.[3][4] While designed to be specific to fungal pathways, evidence indicates a range of effects across diverse species, including aquatic life, terrestrial invertebrates, birds, and mammals.[3][5] This technical guide provides a comprehensive overview of the current knowledge on this compound's toxicity profile, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support risk assessment and further research.

Mechanism of Action

This compound's primary mode of action in target fungi involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for adaptation to osmotic stress.[6][7] However, the precise mechanism has been a subject of evolving research.

Initially, it was proposed that this compound directly inhibits a class III hybrid histidine kinase (HHK), an osmosensor unique to fungi, leading to an overproduction of glycerol and subsequent cell lysis.[5][7] More recent studies suggest an indirect mechanism of action. This compound appears to interfere with the triosephosphate isomerase (TPI) enzyme, leading to the accumulation of the reactive aldehyde, methylglyoxal (MG).[6][8] This accumulation of MG is believed to allosterically convert the HHK from a kinase to a phosphatase, which then dephosphorylates its downstream target (Ypd1), causing constitutive activation of the HOG pathway and resulting in fungal cell death.[6][8]

In non-target organisms, where the HOG pathway is absent, toxicity is associated with different mechanisms. Studies have pointed towards the induction of severe oxidative stress, characterized by the elevation of reactive oxygen species (ROS), losses in mitochondrial membrane potential, and a drop in cellular thiol levels.[5][9] Additionally, this compound has been identified as a potential endocrine disruptor and has been shown to exert neurotoxic effects in various model organisms.[5][9][10]

Ecotoxicological Profile

This compound's impact varies significantly across different non-target taxa. It is notably more toxic to aquatic organisms than to terrestrial vertebrates.

Aquatic Organisms

This compound is classified as highly toxic to freshwater fish and invertebrates and moderately to highly toxic to their estuarine/marine counterparts on an acute basis.[3] Chronic exposure affects reproduction and growth.[3] Algae also show high sensitivity, particularly within the first 48 hours of exposure.[4] In contrast, its toxicity to the marine bacterium Aliivibrio fischeri is low.[4][11]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint | Value | Exposure | Classification | Reference(s) |

|---|---|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 0.5 - 0.9 mg/L | Acute | Highly Toxic | [3] |

| Daphnia magna (Water Flea) | Invertebrate | 48-h EC50 | 0.4 - 0.7 mg/L | Acute | Highly Toxic | [3] |

| Chironomus riparius (Midge) | Invertebrate | 28-d EC10 | 0.16 mg/kg | Chronic | Toxic | [12] |

| Lumbriculus variegatus (Oligochaete) | Invertebrate | 28-d LC10 | 0.17 mg/kg | Chronic | Toxic | [12] |

| Scenedesmus rubescens | Microalgae | 24-h IC50 | < 0.05 mg/L | Acute | Highly Toxic | [4] |

| Dunaliella tertiolecta | Microalgae | 24-h IC50 | < 0.05 mg/L | Acute | Highly Toxic | [4] |

| Scenedesmus acutus | Algae | 48-h IC50 | 4.85 mg/L | Acute | Toxic | [4][13] |

| Lemna minor (Duckweed) | Plant | 6-d IC50 | > 100 mg/L | Acute | Harmful | [4][13] |

| Aliivibrio fischeri (Bacteria) | Bacteria | 5-min IC50 | 260.24 mg/L | Acute | Not Harmful |[4] |

Terrestrial Invertebrates

The risk to terrestrial invertebrates appears to be mixed. Data indicates a low risk to adult honeybees from direct contact.[14] However, a significant data gap exists regarding the effects on bee larvae.[3] Studies on the nematode Caenorhabditis elegans show that this compound can reduce growth, lifespan, and reproductive capacity, while also inducing neurodegeneration.[9]

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Species | Taxon | Endpoint | Value | Classification | Reference(s) |

|---|---|---|---|---|---|

| Apis mellifera (Honeybee) | Insect | Contact LD50 | > 25 µ g/bee | Low Toxicity | [14] |

| Apis mellifera (Honeybee) | Insect | Oral LD50 | > 100 µ g/bee | Low Toxicity | [14] |

| Caenorhabditis elegans | Nematode | 96-h EC50 (pore water) | 1.6 mg/L | Toxic |[15] |

Avian Species

This compound appears to pose a low acute risk to birds when ingested as treated seeds.[16] Laboratory studies on mallard ducks and canaries classify it as slightly toxic on a subacute dietary basis.[3] Field studies observing granivorous birds feeding on this compound-treated seeds found that the potential ingested dose was less than 1.14% of the lethal dose (LD50), suggesting a low risk of direct mortality.[16][17]

Table 3: Toxicity of this compound to Avian Species

| Species | Taxon | Endpoint | Value | Classification | Reference(s) |

|---|---|---|---|---|---|

| Anas platyrhynchos (Mallard Duck) | Bird | Acute Oral LD50 | > 2000 mg/kg bw | Slightly Toxic | [3] |

| Colinus virginianus (Bobwhite Quail) | Bird | Dietary LC50 | > 5000 ppm | Slightly Toxic | [3] |

| Canary | Bird | Subacute Dietary LC50 | 3280 mg/kg diet | Slightly Toxic |[3] |

Mammalian Species

For mammals, this compound exhibits very low acute oral and dermal toxicity.[18][19] It is not classified as a human carcinogen.[18][20] However, repeated-dose studies have identified the liver and kidneys as target organs.[18] Subchronic and chronic studies in dogs established a No-Observed-Adverse-Effect-Level (NOAEL) based on effects including decreased body weight and alterations in blood chemistry and liver weight.[20][21]

Table 4: Toxicity of this compound to Mammalian Species

| Species | Study Type | Endpoint | Value | Effects Noted at LOAEL | Reference(s) |

|---|---|---|---|---|---|

| Rat | Acute Oral | LD50 | > 5000 mg/kg bw | - | [19] |

| Rat | Acute Dermal | LD50 | > 2000 mg/kg bw | - | [18] |

| Dog | 13-Week Oral | NOAEL | 5 mg/kg/day | - | [21] |

| Dog | 13-Week Oral | LOAEL | 50 mg/kg/day | Hematological & clinical chemistry alterations | [21] |

| Dog | 1-Year Oral | NOAEL | 3.3 mg/kg/day | - | [21] |

| Rat | 2-Year Chronic | NOAEL | 12 mg/kg/day | Decreased body weight gain |[20] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests designed to assess the effects of chemicals on various organisms. Below are generalized descriptions of key methodologies.

Aquatic Toxicity Testing

Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203) This test determines the concentration of a substance lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to the test substance in a series of concentrations under controlled static or semi-static conditions. Observations of mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

Protocol: Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202) This test measures the acute toxicity to invertebrates like Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilization, which is recorded at 24 and 48 hours to calculate the concentration that immobilizes 50% of the population (EC50).

Protocol: Alga, Growth Inhibition Test (based on OECD Guideline 201) This assay evaluates the effect of a substance on the growth of microalgae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72-96 hours. The inhibition of growth is measured by cell counts or other biomass surrogates (e.g., fluorescence) to determine the concentration that inhibits growth by 50% (IC50).

Terrestrial Toxicity Testing

Protocol: Honeybee, Acute Contact and Oral Toxicity (based on OECD 213 & 214) These tests determine the acute contact and oral LD50 for adult honeybees. For contact toxicity, bees are topically dosed with the substance in a carrier solvent. For oral toxicity, bees are fed a sucrose solution containing the test substance. Mortality is assessed over a period of at least 48 hours.

Protocol: Earthworm, Acute Toxicity Test (based on OECD 207) This test assesses acute toxicity in earthworms (Eisenia fetida). Worms are exposed to the test substance mixed into artificial soil. Mortality is assessed after 7 and 14 days, and the 14-day LC50 is determined. Sub-lethal effects like changes in weight and behavior are also noted.

Mammalian Toxicity Testing

Protocol: Acute Oral Toxicity (based on OECD 423, Acute Toxic Class Method) This method is used to estimate the LD50 and identify the toxicity class of a substance. A stepwise procedure is used with a small number of animals (typically rats) per step. Dosing at one of four fixed levels (5, 50, 300, 2000 mg/kg) is followed by observation for 14 days. The outcome (mortality or survival) determines the next step.

Protocol: Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408) This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered orally daily to groups of rodents for 90 days. General observations, body weight, food/water consumption, hematology, clinical chemistry, and gross and microscopic pathology are evaluated to determine the NOAEL.

Conclusion

The toxicity profile of this compound for non-target organisms is multifaceted. The primary risk is concentrated in aquatic ecosystems, where it demonstrates high acute toxicity to fish, invertebrates, and algae.[3] While the acute risk to birds and mammals appears low, chronic exposure in mammals can lead to adverse effects on the liver and kidneys.[18][21] For terrestrial invertebrates, the risk to adult bees is low, but significant data gaps remain for larval stages and for soil organisms like earthworms, where sub-lethal effects are a concern.[3][22] The mechanism of toxicity in non-target species, primarily oxidative stress, is distinct from its fungicidal mode of action and warrants further investigation.[5][9] This guide summarizes the current understanding, providing a foundation for informed risk assessment and highlighting areas for future research to ensure the environmental safety of this widely used fungicide.

References

- 1. This compound (Ref: CGA 173506) [sitem.herts.ac.uk]

- 2. This compound: Versatile Fungal Control Agent and Unique Mode of Action_Chemicalbook [chemicalbook.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Assessment of Potential Toxic Effects of Fungicide this compound on Human Cells and Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncertainty surrounding the mechanism and safety of the post-harvest fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New mechanism of action found for agricultural pesticide this compound – UW–Madison News – UW–Madison [news.wisc.edu]

- 9. Exploring comprehensive toxic effects of this compound on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: pharmacokinetics, toxicity and emergency treatment_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Sediment toxicity of the fungicide this compound to benthic macroinvertebrates -evaluation of the tiered effect assessment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. canr.msu.edu [canr.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Field evidence of UK wild bird exposure to this compound and extrapolation to other pesticides used as seed treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [논문]Field evidence of UK wild bird exposure to this compound and extrapolation to other pesticides used as seed treatments [scienceon.kisti.re.kr]

- 18. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Federal Register, Volume 63 Issue 194 (Wednesday, October 7, 1998) [govinfo.gov]

- 22. beyondpesticides.org [beyondpesticides.org]

Fludioxonil's Impact on Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical pathways significantly affected by exposure to Fludioxonil, a broad-spectrum phenylpyrrole fungicide. The document outlines its primary mechanism of action in fungi, focusing on the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, the induction of oxidative stress, and subsequent alterations in gene and protein expression. Furthermore, it explores the off-target effects observed in mammalian cells, including the induction of apoptosis and cell cycle arrest. Quantitative data from key studies are presented in tabular format for comparative analysis, detailed experimental protocols are provided for procedural replication, and core concepts are visualized through signaling pathway diagrams.

Core Mechanism in Fungi: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

This compound's primary antifungal activity stems from its ability to disrupt signal transduction, specifically by targeting the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase (MAPK) cascade crucial for fungal adaptation to osmotic stress.[1][2][3] The fungicide's target is a Group III hybrid histidine kinase (HHK), a fungal-specific protein, which makes it an attractive target for antifungal development.[4][5]

The precise molecular action is still under investigation, but two leading hypotheses exist. One suggests that this compound indirectly activates the HHK by inhibiting triosephosphate isomerase, leading to the accumulation of the reactive molecule methylglyoxal, which in turn triggers the HHK.[1] A second prominent model posits that this compound induces a conformational change in the HHK, switching its function from a kinase to a phosphatase.[5] This leads to the dephosphorylation of its downstream target (e.g., Ypd1) and constitutive, uncontrolled activation of the HOG pathway, even in the absence of osmotic stress.[4][5] This aberrant signaling cascade results in cellular dysfunction, including hyphal swelling, and ultimately, cell death.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Impacts of this compound resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Mechanism of Action of this compound in Inhibiting Fungal Growth [agrogreat.com]

- 4. The Molecular Mechanism of this compound Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of Fludioxonil on Fungal Spore Germination

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fludioxonil is a non-systemic phenylpyrrole fungicide widely utilized for the control of a broad spectrum of fungal pathogens in agriculture.[1][2] Its primary mode of action involves the disruption of crucial signal transduction pathways within the fungal cell, leading to the potent inhibition of spore germination and mycelial growth.[3][4] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's fungicidal activity, with a specific focus on its impact on the High Osmolarity Glycerol (HOG) pathway. It includes a summary of quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and visualizations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Hyperactivation of the HOG Pathway

The consensus in the scientific community is that this compound's fungicidal effect is not due to direct osmotic stress but rather from the aberrant and continuous activation of the HOG mitogen-activated protein kinase (MAPK) signaling pathway.[2][5][6] This pathway is evolutionarily conserved in fungi and is essential for adaptation to environmental stressors like high osmolarity.[5]

This compound's activity is dependent on a fungal-specific, Group III hybrid histidine kinase (HHK).[2][7][8] Key findings suggest the following sequence of events:

-

Indirect HHK Targeting: While initially thought to bind directly to the HHK, recent evidence suggests this compound may act on an upstream target. One proposed mechanism involves the inhibition of the triosephosphate isomerase enzyme, leading to the accumulation of the reactive aldehyde methylglyoxal. This metabolic shock then activates the HHK.[9]

-

Conversion of HHK Function: this compound treatment induces a functional switch in the Group III HHK (e.g., Drk1, MoHik1p) from a kinase to a phosphatase.[7][8]

-

Constitutive Pathway Activation: In its phosphatase state, the HHK dephosphorylates the downstream histidine phosphotransfer protein (Ypd1). This dephosphorylation is the signal that constitutively activates the HOG MAPK cascade.[7][8]

-

MAPK Phosphorylation: The signal proceeds down the MAPK cascade, leading to the phosphorylation and activation of the final MAPK, Hog1 (also known as SakA in some species).[8][10]

-

Cellular Consequences: Activated Hog1 translocates to the nucleus, leading to downstream effects that include a massive accumulation of intracellular glycerol.[5][11] This uncontrolled glycerol production results in excessive water influx, causing the fungal hyphae to swell and ultimately burst, thereby inhibiting both spore germination and mycelial growth.[5] Fungal mutants lacking a functional HOG pathway (e.g., hog1 null mutants) are often resistant to this compound, confirming its central role in the fungicide's mode of action.[11]

Signaling Pathway Diagram

Caption: this compound induces a functional switch in HHK, leading to HOG pathway hyperactivation.

Quantitative Data Presentation

The efficacy of this compound varies between fungal species and isolates. The following tables summarize the effective concentrations (EC₅₀) for the inhibition of spore germination and mycelial growth as reported in the literature.

Table 1: EC₅₀ Values for this compound Inhibition of Fungal Spore Germination

| Fungal Species | Isolate Type | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Penicillium expansum | Thiabendazole-Sensitive (TBZS) | 0.079 - 0.113 | [12] |

| Penicillium expansum | Thiabendazole-Resistant (TBZR) | 0.079 - 0.113 | [12] |

| Alternaria suffruticosae | Not Specified | < 0.1 | [13] |

| Hainesia lythri | Not Specified | < 0.1 | [13] |

| Phyllosticta commonsii | Not Specified | ~1.0 | [13] |

| Cladosporium paeoniae | Not Specified | ~1.0 |[13] |

Table 2: EC₅₀ Values for this compound Inhibition of Fungal Mycelial Growth

| Fungal Species | Isolate Type | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Penicillium expansum | Thiabendazole-Sensitive (TBZS) | 0.013 - 0.023 | [12] |

| Penicillium expansum | Thiabendazole-Resistant (TBZR) | 0.013 - 0.023 | [12] |

| Botrytis cinerea | Field Isolates (Sensitive) | Varies (e.g., < 0.1) | [4] |

| Botrytis cinerea | Field Isolates (Resistant) | Varies (e.g., > 1.0) | [4] |

| Alternaria suffruticosae | Not Specified | 0.007 | [13] |

| Phyllosticta commonsii | Not Specified | 0.013 |[13] |

Experimental Protocols

Detailed and reproducible protocols are critical for assessing the activity of antifungal compounds. The following are methodologies adapted from published research.

Protocol 1: In Vitro Spore Germination Inhibition Assay

This protocol determines the effect of this compound on the germination of fungal spores.

Materials:

-

Fungal culture (sporulating)

-

Sterile distilled water with 0.05% Tween 80

-

Hemocytometer

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile petri dishes (60 mm)

-

Sterile spreader

Methodology:

-

Spore Suspension Preparation: Harvest spores from a 10-14 day old fungal culture by flooding the plate with sterile Tween 80 water and gently scraping the surface.

-

Spore Counting: Filter the suspension through sterile cheesecloth. Adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

-

Medium Preparation: Prepare PDA and autoclave. Cool to 45-50°C. Add this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). Ensure the DMSO concentration does not exceed 0.5% in the final medium. Pour plates.

-

Inoculation: Pipette 100 µL of the spore suspension onto each plate and spread evenly.

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) for 12-24 hours.

-

Assessment: Using a microscope, examine at least 100 spores per plate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Data Analysis: Calculate the percentage of germination inhibition relative to the control (0 µg/mL this compound). Determine the EC₅₀ value using probit analysis.

Protocol 2: Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol assesses the effect of this compound on the vegetative growth of the fungus.

Materials:

-

Actively growing fungal culture

-

PDA or other suitable growth medium

-

This compound stock solution

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

Methodology:

-

Medium Preparation: Prepare PDA plates amended with a range of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10 µg/mL) as described in Protocol 1.[4]

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture and place it, mycelium-side down, in the center of each amended plate.[4]

-

Incubation: Incubate the plates in the dark at the optimal temperature.

-

Measurement: Measure the colony diameter (in two perpendicular directions) daily or when the colony on the control plate has reached approximately 80% of the plate diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to determine the EC₅₀ value.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing spore germination inhibition by this compound.

Logical Relationship Diagram

Caption: The causal chain from this compound exposure to the inhibition of fungal growth.

Conclusion

This compound remains a highly effective fungicide due to its unique mode of action targeting the fungal HOG signaling pathway.[2][3] By inducing a metabolic shock that leads to the constitutive activation of this pathway, this compound causes catastrophic osmotic imbalance and cell death.[5][9] This mechanism effectively prevents spore germination and halts the progression of fungal infections.[3] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating fungal signaling, developing novel antifungal agents, and managing fungicide resistance. A thorough understanding of its molecular action is paramount for its continued strategic use in crop protection and for identifying new targets in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Molecular Mechanism of this compound Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Mechanism of Action of this compound in Inhibiting Fungal Growth [agrogreat.com]

- 4. mdpi.com [mdpi.com]

- 5. Impacts of this compound resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Drk1, a Fungal Group III Hybrid Histidine Kinase, To Dephosphorylate Its Downstream Target, Ypd1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New mechanism of action found for agricultural pesticide this compound – UW–Madison News – UW–Madison [news.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. phtnet.org [phtnet.org]

- 13. researchgate.net [researchgate.net]

The Molecular Basis of Fludioxonil's Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely employed in agriculture to control a variety of fungal pathogens. Its efficacy stems from a unique mode of action that targets a key stress response pathway in fungi, leading to cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antifungal activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: Targeting the HOG Pathway

The primary molecular target of this compound is a Group III hybrid histidine kinase (HHK), an integral component of the fungal two-component signaling system.[1][2][3][4] This system is crucial for sensing and responding to environmental stresses. This compound's interaction with the HHK leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade.[1][3][4][5]

The constitutive activation of the HOG pathway results in the rapid and uncontrolled accumulation of intracellular glycerol.[6][7] This dramatic increase in glycerol, a primary osmolyte, disrupts the osmotic balance of the fungal cell, causing excessive water influx, cell swelling, and eventual lysis.[7]

Unraveling the Initiating Event: Two Competing Hypotheses

While the central role of HHK and the HOG pathway is well-established, the precise initiating event of this compound's action is a subject of ongoing research, with two prominent hypotheses:

-

The Phosphatase Conversion Hypothesis: This model suggests that this compound does not directly activate the HHK's kinase activity. Instead, it is proposed to induce a conformational change that converts the HHK from a kinase into a phosphatase.[8][9] This altered enzymatic activity leads to the dephosphorylation of its downstream target, the phosphotransfer protein Ypd1, which in turn constitutively activates the HOG pathway.[8][9]

-

The Aldehydic Stress Hypothesis: An alternative hypothesis posits an indirect mechanism of HHK activation. Research suggests that this compound may inhibit triosephosphate isomerase, an enzyme in the glycolytic pathway.[10] This inhibition leads to the accumulation of the reactive and toxic aldehyde, methylglyoxal.[10] The resulting "aldehydic stress" is then thought to activate the HHK, triggering the lethal downstream cascade of the HOG pathway.

Quantitative Data on this compound's Antifungal Efficacy

The potency of this compound varies between fungal species and even among different isolates of the same species, particularly with the emergence of resistance. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (EC₅₀ Values) of this compound Against Various Fungal Pathogens

| Fungal Species | Isolate Type | EC₅₀ (µg/mL) | Reference(s) |

| Botrytis cinerea | Sensitive | 0.0016 - 0.089 | [1][5][11] |

| Low Resistance (LR) | 0.0396 - 0.44 | [5] | |

| Medium Resistance (MR) | >1 | [12] | |

| High Resistance (HR) | 0.95 - >100 | [2][3][11] | |

| Fusarium pseudograminearum | Wild-Type | 0.0165 - 0.1789 | [13] |

| Fusarium oxysporum | Wild-Type | 0.002 - 5.0 | [14] |

| Alternaria suffruticosae | Wild-Type | 0.07 | [15] |

| Phyllosticta commonsii | Wild-Type | 0.35 | [15] |

| Hainesia lythri | Wild-Type | 0.01 | [15] |

| Geotrichum candidum | Insensitive | - | [16] |

Table 2: Effect of this compound on Intracellular Glycerol Concentration in Aspergillus fumigatus

| Treatment | Intracellular Glycerol Concentration (Relative Units) |

| Control (untreated) | ~1.0 |

| This compound (1 µg/mL) | ~2.5 |

| 1.2 M Sorbitol | ~2.5 |

| 1 M NaCl | ~2.5 |

(Data adapted from a study on Aspergillus fumigatus, showing that this compound induces a similar increase in intracellular glycerol as osmotic stressors.[4])

Table 3: Growth Inhibition of Microalgae by this compound

| Organism | Concentration (µg/L) | Time (hours) | Growth Inhibition (%) | Reference |

| Scenedesmus rubescens | 50 | 24 | 76.88 | [17] |

| 100 | 24 | 82.34 | [17] | |

| 200 | 48 | 81.80 | [17] | |

| Dunaliella tertiolecta | 200 | 24 | 78.20 | [17] |

Signaling Pathways and Experimental Visualizations

The High Osmolarity Glycerol (HOG) Pathway and this compound's Intervention

The following diagram illustrates the canonical HOG pathway and the proposed points of intervention by this compound.

Caption: this compound's proposed mechanisms of HOG pathway hyperactivation.

Experimental Workflow: Assessing this compound Resistance

The following diagram outlines a typical experimental workflow to determine the resistance profile of a fungal isolate to this compound.

Caption: Workflow for determining the EC₅₀ of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the molecular action of this compound.

Fungal Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound against a specific fungus.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound (≥98% purity)

-

Solvent for this compound (e.g., methanol or acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1,000 µg/mL) in the chosen solvent.

-

Media Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended PDA into sterile Petri dishes.[11][13]

-

Inoculation: From the margin of an actively growing fungal colony on a PDA plate, take a mycelial plug using a sterile cork borer.[13]

-

Incubation: Place the mycelial plug, mycelium-side down, onto the center of the prepared PDA plates (both this compound-amended and control).[18]

-

Data Collection: Incubate the plates at a suitable temperature (e.g., 20-27°C) in the dark for 3 to 7 days, or until the mycelial growth in the control plate has reached a significant portion of the plate.[13][18]

-

Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony on the control plate and T is the average diameter of the colony on the treated plate.

-

EC₅₀ Determination: The EC₅₀ value is determined by probit analysis of the inhibition percentages plotted against the logarithm of the this compound concentrations.

Western Blot Analysis of Hog1 Phosphorylation

This method is used to detect the activation of the Hog1 MAP kinase in response to this compound treatment.

Materials:

-

Fungal liquid culture

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1 as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Grow the fungal cells in liquid medium to the desired growth phase. Treat the cells with this compound (e.g., 0.1-10 µg/mL) for a short duration (e.g., 10-15 minutes).[19][20] Also, include an untreated control and a positive control (e.g., osmotic stress with 0.4 M NaCl).[20]

-

Protein Extraction: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-